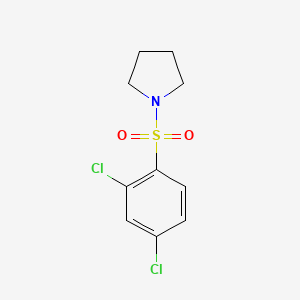
1-(2,4-dichlorophenylsulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenylsulfonyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 2,4-dichlorophenylsulfonyl group
Preparation Methods
The synthesis of 1-(2,4-dichlorophenylsulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with 2,4-dichlorobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
1-(2,4-Dichlorophenylsulfonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted phenylsulfonyl pyrrolidines .
Scientific Research Applications
1-(2,4-Dichlorophenylsulfonyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenylsulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets involved depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways .
Comparison with Similar Compounds
1-(2,4-Dichlorophenylsulfonyl)pyrrolidine can be compared with other similar compounds such as:
Pyrrolidine derivatives: These include compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one, which have different functional groups attached to the pyrrolidine ring.
Phenylsulfonyl derivatives: Compounds like 1-(phenylsulfonyl)pyrrolidine, which lack the chlorine atoms on the phenyl ring, can be compared to highlight the effects of the chlorine substituents on the chemical and biological properties.
The uniqueness of this compound lies in the presence of both the pyrrolidine ring and the 2,4-dichlorophenylsulfonyl group, which confer specific reactivity and potential biological activity .
Properties
CAS No. |
1087640-35-4 |
|---|---|
Molecular Formula |
C10H11Cl2NO2S |
Molecular Weight |
280.163 |
IUPAC Name |
1-(2,4-dichlorophenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C10H11Cl2NO2S/c11-8-3-4-10(9(12)7-8)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
InChI Key |
REBMQJLEEXXLQJ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















